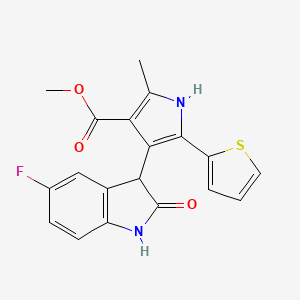
methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate is a complex organic compound that features a combination of indole, pyrrole, and thiophene moieties. These structural elements are often found in bioactive molecules, making this compound potentially significant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate likely involves multi-step organic reactions. Typical synthetic routes may include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Construction of the Pyrrole Ring: The pyrrole ring can be synthesized via Paal-Knorr synthesis or other cyclization methods.
Coupling of the Thiophene Ring: Thiophene can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Esterification: The final step may involve esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrrole rings.
Reduction: Reduction reactions could target the carbonyl groups or other reducible sites.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the fluorinated indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its bioactive structural elements.
Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan or serotonin.
Pyrrole Derivatives: Compounds such as porphyrins or pyrrole-based drugs.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid.
Uniqueness
The uniqueness of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(2-thienyl)-1H-pyrrole-3-carboxylate lies in its combination of these three distinct moieties, potentially offering unique biological and chemical properties.
Properties
Molecular Formula |
C19H15FN2O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-thiophen-2-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H15FN2O3S/c1-9-14(19(24)25-2)16(17(21-9)13-4-3-7-26-13)15-11-8-10(20)5-6-12(11)22-18(15)23/h3-8,15,21H,1-2H3,(H,22,23) |
InChI Key |
VRJSVPZIFFYKNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CS2)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















